molecular formula C20H26N4O5S2 B6576331 ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate CAS No. 851716-81-9

ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B6576331
CAS No.: 851716-81-9
M. Wt: 466.6 g/mol
InChI Key: MFQFAVNFRDQDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[({[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26N4O5S2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13446229 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound features a piperazine core, which is often associated with various pharmacological activities. The presence of a benzothiazole moiety contributes to its potential biological effects. The structure can be summarized as follows:

  • Piperazine ring : Central structure providing basic amine properties.
  • Benzothiazole : Known for its antimicrobial and anticancer properties.
  • Methoxy and methyl groups : These substituents can enhance lipophilicity and influence bioavailability.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with essential metabolic pathways. A study on similar benzothiazole derivatives reported minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro. For instance, related compounds have shown efficacy against breast cancer and leukemia cell lines by activating caspase pathways and inhibiting cell proliferation .

The proposed mechanism of action for compounds containing the benzothiazole moiety involves:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Induction of oxidative stress : This leads to increased reactive oxygen species (ROS), promoting apoptosis.
  • Modulation of signaling pathways : Inhibition of pathways like PI3K/Akt can lead to reduced cell survival.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data for this compound is limited, similar piperazine derivatives typically exhibit favorable pharmacokinetic profiles, including moderate half-lives and good oral bioavailability.

Case Study 1: Antimicrobial Efficacy

A study focusing on a related compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against both organisms, suggesting significant antibacterial activity .

Case Study 2: Anticancer Activity

In an experimental model using human breast cancer cells (MCF-7), a derivative of the compound was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours. This effect was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity .

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus32 µg/mLInhibition
AntimicrobialEscherichia coli32 µg/mLInhibition
AnticancerMCF-7 (breast cancer)10 µM70% Viability Reduction

Properties

IUPAC Name

ethyl 4-[2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S2/c1-4-29-20(27)24-9-7-23(8-10-24)18(26)13-30-12-17(25)21-19-22(2)15-6-5-14(28-3)11-16(15)31-19/h5-6,11H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQFAVNFRDQDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.